4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-N-phenylpyrimidin-2-amine
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Overview
Description
4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-N-phenylpyrimidin-2-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. Compounds containing these rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of these rings in a single molecule can enhance its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-N-phenylpyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with an appropriate amine under acidic or basic conditions to form the desired product. Industrial production methods may involve the use of catalysts to increase yield and efficiency. For example, the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst has been reported for similar compounds .
Chemical Reactions Analysis
4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its anticancer, anti-inflammatory, and antimicrobial activities
Mechanism of Action
The mechanism of action of 4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar compounds include:
3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound also contains a pyrazole ring and is used in the synthesis of pharmacophoric motif conjugates.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: Known for its cytotoxic activity against cancer cells. The uniqueness of 4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-N-phenylpyrimidin-2-amine lies in its combined pyrazole and pyrimidine rings, which can enhance its biological activity and make it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17N5 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(3-methyl-1-phenylpyrazol-4-yl)-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C20H17N5/c1-15-18(14-25(24-15)17-10-6-3-7-11-17)19-12-13-21-20(23-19)22-16-8-4-2-5-9-16/h2-14H,1H3,(H,21,22,23) |
InChI Key |
BUXGLXHIUZIERX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NC=C2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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